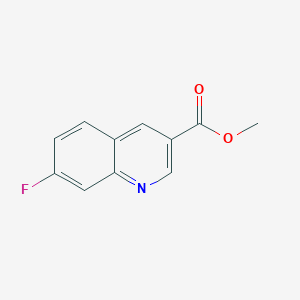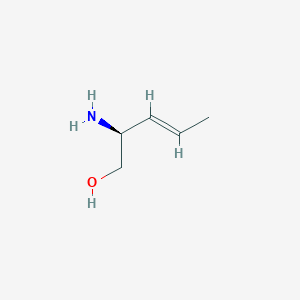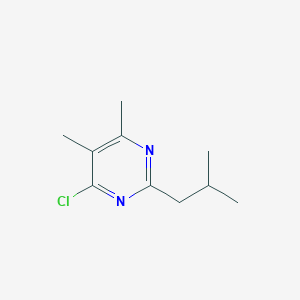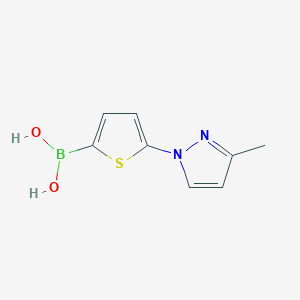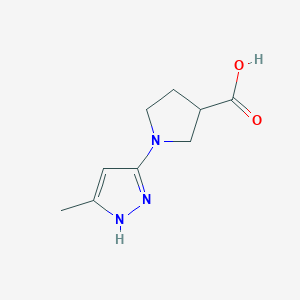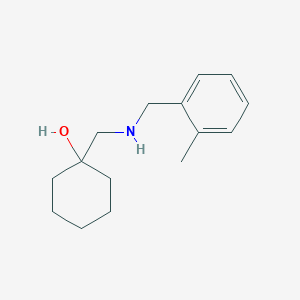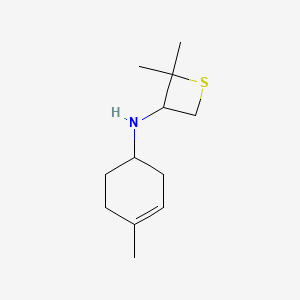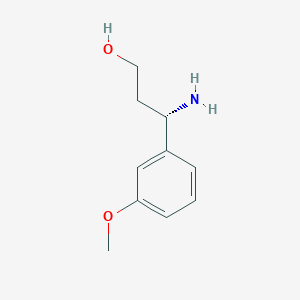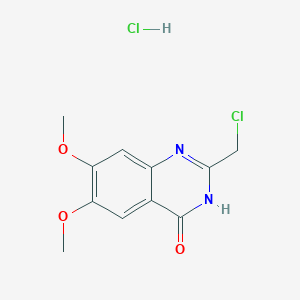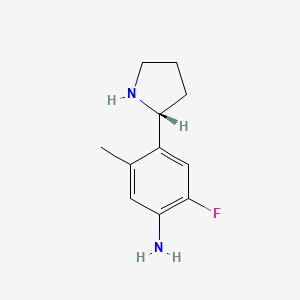
(R)-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline is a chiral compound with a fluorine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline typically involves the introduction of the fluorine atom, methyl group, and pyrrolidinyl group onto the aniline ring through a series of chemical reactions. One common method involves the use of fluorination reagents, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents. The pyrrolidinyl group is often introduced through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrrolidinyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine or pyrrolidinyl groups with other functional groups.
Scientific Research Applications
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidinyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the methyl and pyrrolidinyl groups, making it less complex and potentially less active in certain applications.
5-Methyl-2-fluoroaniline: Similar structure but without the pyrrolidinyl group, which can affect its reactivity and properties.
4-(Pyrrolidin-2-yl)aniline: Contains the pyrrolidinyl group but lacks the fluorine atom, which can influence its binding affinity and reactivity.
Uniqueness
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, methyl group, and pyrrolidinyl group on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C11H15FN2/c1-7-5-10(13)9(12)6-8(7)11-3-2-4-14-11/h5-6,11,14H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
SINNSHSAQQUHRF-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[C@H]2CCCN2)F)N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCN2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13341138.png)
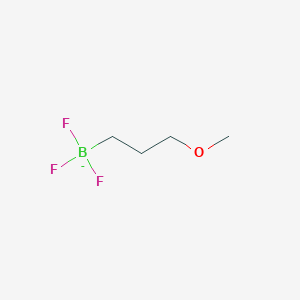
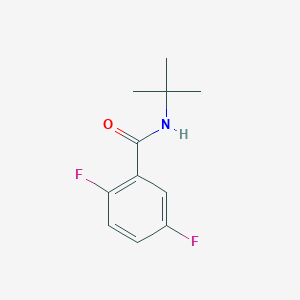
![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)
